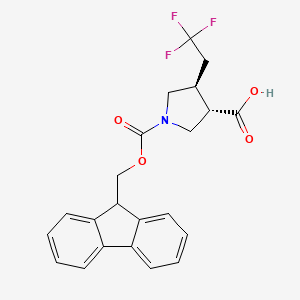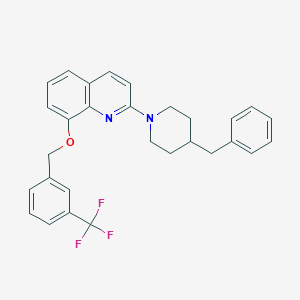
3-(3,4-Dimethoxyphenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Dimethoxyphenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound is a pyridazine derivative that has been synthesized using various methods, and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In We will also list as many future directions for research on this compound as possible.
作用机制
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine is not fully understood. However, it has been reported to inhibit certain enzymes and signaling pathways that are involved in the progression of various diseases. For example, the compound has been shown to inhibit the activity of protein kinase B (Akt), which is involved in the survival and growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that the compound can inhibit cell proliferation and induce apoptosis in cancer cells. In vivo studies have shown that the compound can reduce tumor growth and improve survival rates in animal models of cancer.
实验室实验的优点和局限性
One of the advantages of using 3-(3,4-Dimethoxyphenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine in lab experiments is its potential as a therapeutic agent for various diseases. The compound has also been shown to have low toxicity in animal models, which makes it a promising candidate for further studies. However, one of the limitations of using the compound in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.
未来方向
There are several future directions for research on 3-(3,4-Dimethoxyphenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine. One area of research is the development of more efficient and cost-effective synthesis methods for the compound. Another area of research is the identification of the specific enzymes and signaling pathways that are targeted by the compound, which could lead to the development of more targeted therapies for various diseases. Additionally, further studies are needed to determine the safety and efficacy of the compound in human clinical trials.
合成方法
The synthesis method of 3-(3,4-Dimethoxyphenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine involves several steps. One of the most common methods involves the reaction of 3,4-Dimethoxybenzaldehyde with hydrazine hydrate, followed by the reaction of the resulting product with 4-(pyridin-3-ylsulfonyl)piperazine. The final step involves the reaction of the product with 2-chloro-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridine, which results in the formation of this compound. Other methods of synthesis have also been reported in the literature.
科学研究应用
3-(3,4-Dimethoxyphenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine has potential applications in scientific research, particularly in the field of medicinal chemistry. The compound has been studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. It has also been studied for its potential as a diagnostic tool for certain diseases.
属性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S/c1-29-19-7-5-16(14-20(19)30-2)18-6-8-21(24-23-18)25-10-12-26(13-11-25)31(27,28)17-4-3-9-22-15-17/h3-9,14-15H,10-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLFZMJBBNPFNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CN=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-carbamoylthiophen-2-yl)carbamoyl]propanoic Acid](/img/structure/B2402683.png)
![5-(2-chloro-4-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2402684.png)

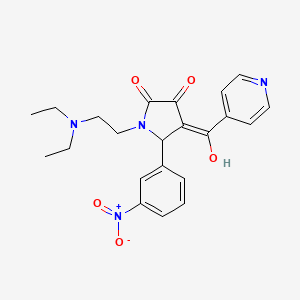
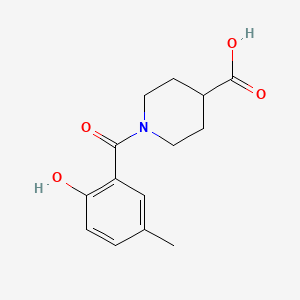
![5-[(2-Chloro-6-fluorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2402692.png)
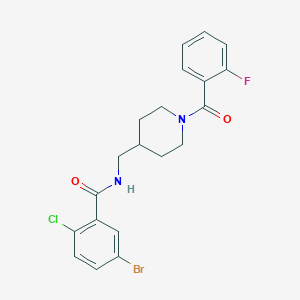
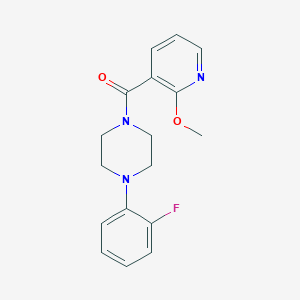

![2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2402699.png)
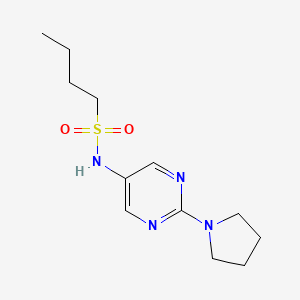
![N-(4-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2402702.png)
